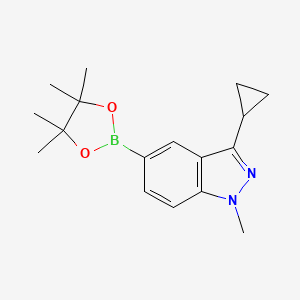

3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

This compound is an indazole derivative featuring a cyclopropyl substituent at the 3-position, a methyl group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 5-position. The boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science .

Properties

IUPAC Name |

3-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)12-8-9-14-13(10-12)15(11-6-7-11)19-20(14)5/h8-11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHYDSQXNSRXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-1-methyl-3-cyclopropyl-1H-indazole

The bromoindazole precursor is typically synthesized via cyclocondensation of substituted phenylhydrazines with cyclopropane-containing ketones or via direct bromination of pre-formed indazoles. For example, 3-cyclopropyl-1-methyl-1H-indazole can be brominated using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeCl₃. Reaction conditions (e.g., solvent, temperature, and stoichiometry) significantly influence regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) favoring bromination at the 5-position.

Palladium-Catalyzed Miyaura Borylation

The bromoindazole intermediate is subjected to Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. A representative procedure from Thieme et al. involves:

-

Catalyst system : PdCl₂(dppf)·CH₂Cl₂ (0.08 equiv)

-

Base : Potassium acetate (KOAc, 4.6 equiv)

-

Solvent : 1,4-Dioxane

-

Conditions : Reflux (100–110°C) under inert atmosphere for 15–30 minutes.

The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester. Typical isolated yields range from 70% to 85%, with purity confirmed via column chromatography.

Table 1: Optimization of Miyaura Borylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.08 equiv PdCl₂(dppf) | <70% → 85% |

| Reaction Temperature | 100°C | Faster kinetics |

| Solvent | 1,4-Dioxane | Improved solubility |

| B₂pin₂ Equivalents | 1.15 equiv | Minimizes side products |

Indazole Ring Construction via Cyclization

An alternative route involves constructing the indazole core with pre-installed substituents. This method is advantageous for avoiding functional group incompatibilities during late-stage borylation.

Schiff Base Formation and Intramolecular Cyclization

A microwave-assisted protocol reported by PMC et al. synthesizes indazoles via Schiff base formation between substituted anilines and aldehydes, followed by cyclization. For 3-cyclopropyl-1-methyl derivatives:

-

Schiff base formation : React cyclopropyl-substituted aniline with 2-bromobenzaldehyde in the presence of MgSO₄ under microwave irradiation (5–10 minutes, 80°C).

-

Cyclization : Treat the imine intermediate with sodium azide and CuI in dimethyl sulfoxide (DMSO) at 150°C (5 minutes).

This method achieves excellent yields (up to 95%) but requires precise control over substituent positioning. The methyl group at N1 is introduced via alkylation of the indazole nitrogen using methyl iodide in the presence of a base such as NaH.

Hydrazine-Mediated Cyclocondensation

Another approach involves condensing hydrazine derivatives with cyclohexanone precursors. For instance, JMCHEMSCI et al. demonstrated the synthesis of indazoles bearing indole moieties via hydrazine reflux in methanol. Adapting this method:

-

React 1-cyclopropyl-3-(cyclopropylcarbonyl)cyclohexanone with methylhydrazine.

-

Induce cyclization under acidic conditions (HCl, reflux).

Yields for this route are moderate (50–65%), necessitating optimization for scalability.

Direct C–H Borylation via Iridium Catalysis

Recent advances in C–H activation enable direct borylation of indazoles without pre-functionalization. UCL Discovery studies highlight iridium-catalyzed borylation using Cp*Ir(COD) (COD = 1,5-cyclooctadiene) with bipyridine ligands.

Regioselective Borylation

The 5-position of indazoles is electronically favorable for borylation due to the directing effect of the adjacent nitrogen atoms. Key parameters include:

-

Catalyst : [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Solvent : Hexane or toluene

-

Temperature : 80–100°C

This method avoids halogenation steps but suffers from lower yields (40–60%) compared to Miyaura borylation.

Table 2: Comparison of Borylation Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Miyaura Borylation | 70–85 | High | Excellent |

| Direct C–H Borylation | 40–60 | Moderate | Moderate |

Functional Group Compatibility and Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can target the indazole ring or the boronate ester, potentially yielding amines or boronic acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are essential for Suzuki-Miyaura reactions, along with bases like potassium carbonate (K2CO3).

Major Products

Oxidation: Cyclopropyl ketones or alcohols.

Reduction: Amines or boronic acids.

Substitution: Various substituted indazoles with different aryl or vinyl groups.

Scientific Research Applications

3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The indazole core can interact with various biological targets, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Functional and Application Differences

- Suzuki-Miyaura Reactivity : The 5-boronate position in the target compound may offer superior coupling efficiency compared to 4- or 6-position analogs due to reduced steric hindrance .

- Material Science : The target’s balanced hydrophobicity (logP ~2.8) may improve solubility in organic solvents for polymer synthesis compared to more lipophilic derivatives (e.g., 1-benzyl analog) .

Biological Activity

3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 1904650-82-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Molecular Formula: C17H23BN2O2

Molecular Weight: 298.19 g/mol

Purity: 95%

IUPAC Name: 3-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The compound features a cyclopropyl group and a boron-containing dioxaborolane moiety, which may contribute to its unique pharmacological properties.

Research indicates that compounds similar to 3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole may exhibit inhibitory activity against various kinases. Kinase inhibitors are crucial in cancer therapy as they can modulate signaling pathways involved in cell proliferation and survival.

Therapeutic Applications

The compound has been studied for its potential use in treating conditions such as:

- Cancer: Inhibition of specific kinases can lead to reduced tumor growth and improved patient outcomes.

- Inflammation: Compounds with similar structures have shown promise in reducing pro-inflammatory cytokines and nitric oxide production in models of inflammation .

Case Studies

-

Inhibition of GSK-3β:

A study demonstrated that compounds structurally related to 3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole effectively inhibited Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values ranging from 10 to 1314 nM. This inhibition is significant for conditions like Alzheimer's disease and cancer . -

Cytotoxicity Testing:

Cytotoxicity assays performed on various cell lines (HT-22 and BV-2) indicated that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety as a reactive handle. Key steps include:

- Borylation : Introducing the dioxaborolane group via palladium-catalyzed coupling (e.g., using Pd(dppf)Cl₂ as a catalyst) with bis(pinacolato)diboron .

- Cyclopropane integration : Cyclopropyl groups are typically introduced via alkylation or transition-metal-mediated cyclopropanation .

- Purification : Silica gel chromatography or recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXS/SHELXL) is critical for structural confirmation. Key parameters include:

- Data collection : High-resolution datasets (e.g., Cu-Kα radiation) at low temperatures (100 K) to minimize thermal motion .

- Refinement : Anisotropic displacement parameters and hydrogen atom placement via riding models .

- Validation : Cross-checking with density functional theory (DFT) calculations for bond lengths/angles .

Q. What purification challenges arise with this boronate ester, and how are they resolved?

- Challenges : Hydrolysis sensitivity of the dioxaborolane group and co-elution of byproducts.

- Solutions :

- Use anhydrous solvents (e.g., THF, diethyl ether) during synthesis .

- Employ flash chromatography with a gradient elution (hexane/ethyl acetate) to separate polar impurities .

- Recrystallization from DMF/acetic acid (1:1) to enhance purity .

Advanced Research Questions

Q. How does the dioxaborolane substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic insights :

- The pinacol boronate ester acts as a transmetalation partner, transferring the aryl group to palladium. Steric hindrance from the cyclopropyl and methyl groups may slow reaction kinetics .

- Optimization : Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance coupling efficiency. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ as a base are recommended .

Q. What computational methods are suitable for analyzing electronic properties of this compound?

- Methodology :

- DFT studies : Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges .

- Conformational analysis : Molecular dynamics simulations (e.g., AMBER) to assess steric effects of the cyclopropyl and methyl groups .

- Reactivity prediction : Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .

Q. How should researchers resolve discrepancies in NMR data during characterization?

- Common issues : Overlapping signals (e.g., cyclopropyl protons) or solvent interference.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.